molecular formula C19H18N2OS2 B276096 9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B276096
M. Wt: 354.5 g/mol
InChI Key: HUABLNWRFDWJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound characterized by its unique structural features, including an allylsulfanyl group, an ethyl group, and a thia-diaza-benzo[a]fluorenone core

Preparation Methods

The synthesis of 9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thia-diaza-benzo[a]fluorenone core, followed by the introduction of the allylsulfanyl and ethyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The allylsulfanyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins and signaling pathways. Similarly, its antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

9-(allylsulfanyl)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one can be compared with other similar compounds, such as:

    8-Allyl-9-ethylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one: This compound has a similar core structure but differs in the position of the allylsulfanyl and ethyl groups.

    9-Allylsulfanyl-8-methyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H18N2OS2

Molecular Weight

354.5 g/mol

IUPAC Name

13-ethyl-14-prop-2-enylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C19H18N2OS2/c1-3-11-23-19-20-17-15(18(22)21(19)4-2)14-10-9-12-7-5-6-8-13(12)16(14)24-17/h3,5-8H,1,4,9-11H2,2H3

InChI Key

HUABLNWRFDWJNV-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=C(N=C1SCC=C)SC3=C2CCC4=CC=CC=C43

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC=C)SC3=C2CCC4=CC=CC=C43

solubility

53.2 [ug/mL]

Origin of Product

United States

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